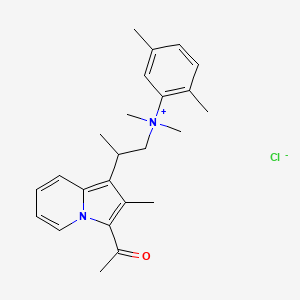
N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N,2,5-tetramethylbenzenaminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N,2,5-tetramethylbenzenaminium chloride: is a complex organic compound with a unique structure that includes an indolizine ring and a benzenaminium moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N,2,5-tetramethylbenzenaminium chloride typically involves multiple steps, starting with the preparation of the indolizine ring. The indolizine ring can be synthesized through a cyclization reaction involving a pyridine derivative and an alkyne. The acetyl group is then introduced via an acetylation reaction.
The next step involves the alkylation of the indolizine ring with a propyl group, followed by the introduction of the benzenaminium moiety through a quaternization reaction. The final product is obtained by reacting the intermediate with hydrochloric acid to form the chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N,2,5-tetramethylbenzenaminium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used in substitution reactions.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzenaminium compounds.
科学的研究の応用
N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N,2,5-tetramethylbenzenaminium chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N,2,5-tetramethylbenzenaminium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N-dimethylbenzenaminium chloride
- N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N,2,4-tetramethylbenzenaminium chloride
Uniqueness
N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N,2,5-tetramethylbenzenaminium chloride is unique due to its specific structural features, such as the position of the methyl groups on the benzenaminium ring
特性
分子式 |
C24H31ClN2O |
|---|---|
分子量 |
399.0 g/mol |
IUPAC名 |
2-(3-acetyl-2-methylindolizin-1-yl)propyl-(2,5-dimethylphenyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C24H31N2O.ClH/c1-16-11-12-17(2)22(14-16)26(6,7)15-18(3)23-19(4)24(20(5)27)25-13-9-8-10-21(23)25;/h8-14,18H,15H2,1-7H3;1H/q+1;/p-1 |
InChIキー |
HNGFEZFIEUIVGL-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=C(C=C1)C)[N+](C)(C)CC(C)C2=C3C=CC=CN3C(=C2C)C(=O)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


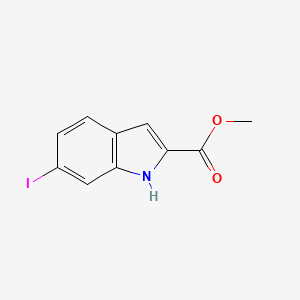


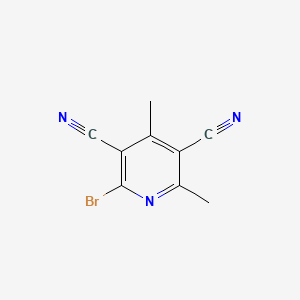
![methyl (1S,2S,4S,6S,10S)-10-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B13093431.png)
![cis-Tetrahydro-1H-cyclopenta[c]pyridine-3,6(2H,4H)-dione](/img/structure/B13093439.png)
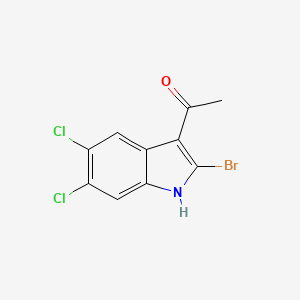
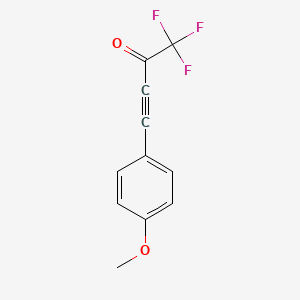

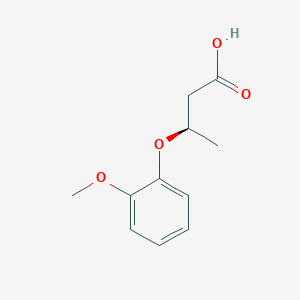
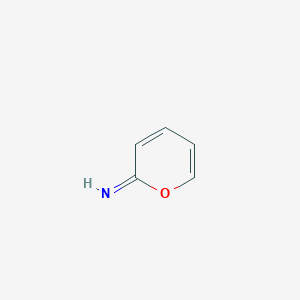


![N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13093490.png)
